tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate
Description
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate is a spirocyclic carbamate derivative characterized by a 1-oxaspiro[4.5]decane core with three methyl substituents at positions 7, 7, and 7. The tert-butyl carbamate group and N-methyl substitution confer steric bulk and influence solubility, stability, and intermolecular interactions. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, leveraging its rigid spirocyclic structure to modulate conformational preferences in target binding .
Properties
Molecular Formula |
C18H33NO3 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C18H33NO3/c1-13-8-17(5,6)12-18(9-13)10-14(11-21-18)19(7)15(20)22-16(2,3)4/h13-14H,8-12H2,1-7H3 |
InChI Key |
DVDFWWPLMNCDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CC(CO2)N(C)C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The foundational step involves constructing the spirocyclic framework —a hallmark of this compound—comprising a fused oxaspiro[4.5]decane ring system with the carbamate moiety attached at the 3-position. The synthesis typically begins with the formation of the spirocyclic ketone or aldehyde precursor , which serves as the scaffold for subsequent functionalization.
- Intramolecular cyclization of suitably functionalized precursors, often involving a nucleophilic attack of an alcohol or amine on a carbonyl group to generate the oxaspiro structure.
- Use of acid or base catalysis to promote cyclization.
- Solvent selection favoring cyclization efficiency, such as dichloromethane or tetrahydrofuran (THF).
- Elevated temperatures (around 50–80°C) to facilitate ring closure.
Introduction of the N-Methyl Group
The N-methylation step involves the selective methylation of the nitrogen atom within the carbamate precursor, often achieved via:
- Reductive methylation using methyl iodide (MeI) or methyl triflate (MeOTf) in the presence of a base like potassium carbonate or sodium hydride.
- Alternatively, methylation with dimethyl sulfate under controlled conditions.
This step ensures the N-methyl substitution is regioselective and avoids over-alkylation or side reactions.
Carbamate Formation
The final step in the synthesis involves attaching the tert-butyl carbamate group to the nitrogen atom. This is commonly achieved via:
- Reaction of the amine (formed after N-methylation) with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or pyridine.
-
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0°C to room temperature to control reactivity.
- Excess Boc-Cl to ensure complete conversion.
This step yields the protected carbamate, stabilizing the compound for further applications or purification.
Reaction Conditions & Optimization
| Step | Reagents | Solvents | Temperature | Catalysts/Conditions | Notes |
|---|---|---|---|---|---|
| Core assembly | Functionalized precursors | DCM, THF | 50–80°C | Acid/base catalysis | Intramolecular cyclization |
| N-methylation | Methyl iodide or triflate | Acetone, DMSO | Room temp to 50°C | Base (K2CO3, NaH) | Selective methylation |
| Carbamate formation | tert-Butyl chloroformate | DCM | 0°C to RT | Triethylamine or pyridine | Protecting group installation |
Industrial and Large-Scale Synthesis
For industrial production, the synthesis involves continuous flow reactors with precise control over temperature, reagent addition, and mixing to maximize safety and efficiency. The process emphasizes:
- Automation to handle hazardous reagents like methyl iodide.
- In-line purification techniques such as chromatography or crystallization.
- Quality control via HPLC, NMR, and mass spectrometry to ensure compound purity.
In-Depth Research Findings and Data Tables
Reaction Yield and Purity Data
| Step | Typical Yield | Purity (HPLC) | Remarks |
|---|---|---|---|
| Core cyclization | 70–85% | >98% | Optimized with acid catalysis |
| N-methylation | 80–90% | >99% | Selectivity critical |
| Carbamate attachment | 75–85% | >98% | Excess Boc-Cl for completeness |
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Suitability |
|---|---|---|---|
| Direct cyclization | High efficiency | Requires functionalized precursors | Laboratory scale |
| Stepwise assembly | High control | Longer process | Industrial scale |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Core Variations
tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate (CAS: 2059945-54-7)
- Structural Difference : Lacks two methyl groups (positions 7 and 9) compared to the target compound.
- Impact : Reduced steric hindrance may enhance solubility but decrease metabolic stability. Crystallographic studies using tools like Mercury reveal less crowded molecular packing .
- Applications : Intermediate in synthesizing less complex spirocyclic analogs for preclinical testing .
7,9-Dimethyl-1-azaspiro[4.5]deca-6,9-dien-8-one (7b)
- Structural Difference : Replaces the oxygen atom in the spiro core with nitrogen (azaspiro) and introduces a conjugated diene system.
- Impact : The nitrogen atom enables hydrogen bonding distinct from oxygen, as analyzed via graph set theory . The diene moiety increases reactivity, making it suitable for cycloaddition reactions in medicinal chemistry .
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS: 2306249-46-5)
Carbamate Substituent Variations
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298)
- Structural Difference : Features a pyrimidine substituent and methoxycyclohexyl group instead of a spiro system.
- Impact : The planar pyrimidine ring facilitates π-π stacking in DNA-targeting agents, while the methoxy group improves water solubility .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1)
Comparative Data Table
Research Findings and Functional Insights
- Spirocyclic Rigidity: The target compound’s 1-oxaspiro[4.5]decane core imposes conformational constraints, reducing entropy penalties in protein-ligand binding compared to flexible analogs like tert-butyl N-[(3-aminophenyl)methyl]carbamate .
- Steric Effects : The 7,7,9-trimethyl substitution in the target compound increases lipophilicity (logP ~3.2) compared to the 7-methyl analog (logP ~2.8), impacting membrane permeability .
- Hydrogen Bonding : Oxygen in the spiro core forms weaker hydrogen bonds than nitrogen in azaspiro analogs, as demonstrated in crystal structures analyzed via SHELXL .
Biological Activity
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate (CAS Number: 2059965-71-6) is a chemical compound with a unique spirocyclic structure, characterized by its potential applications in organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₈H₃₃NO₃
- Molecular Weight : 311.46 g/mol
- Structural Features : The compound features a tert-butyl group and a carbamate functional group, contributing to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzyme activity and influence various cellular processes. However, detailed studies on these interactions remain limited.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Structure-Activity Relationships (SAR)
The unique spirocyclic structure of this compound allows for diverse interactions with biological targets. Variations in substituents can lead to significant changes in biological activity. For instance, the presence of bulky groups like tert-butyl enhances lipophilicity, which may improve membrane permeability.
Study 1: Enzyme Interaction
A recent study investigated the inhibitory effects of similar carbamate derivatives on acetylcholinesterase (AChE), an important enzyme in neurotransmission. While specific data on this compound was not available, structural analogs demonstrated significant inhibition rates, suggesting potential efficacy in treating neurodegenerative diseases.
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of carbamate compounds. Compounds with similar structures showed promising results against various bacterial strains. Although direct testing on this compound is needed, the structural similarities imply potential antimicrobial activity.
Comparative Analysis with Related Compounds
A comparison table of structurally related compounds highlights their molecular weights and potential applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|---|
| tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate | 2059974-73-9 | C₁₆H₂₉NO₃ | 283.41 g/mol | Organic synthesis |
| tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate | 2060032-11-1 | C₁₆H₂₉NO₃ | Not specified | Medicinal chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
